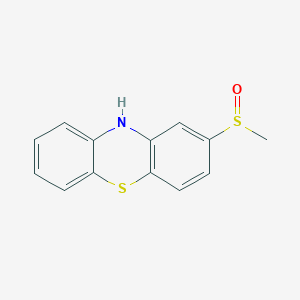

2-(Methanesulfinyl)-10H-phenothiazine

Descripción general

Descripción

2-(Methanesulfinyl)-10H-phenothiazine is an organosulfur compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The methanesulfinyl group attached to the phenothiazine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-10H-phenothiazine typically involves the introduction of a methanesulfinyl group to the phenothiazine core. One common method is the oxidation of 2-(Methylthio)-10H-phenothiazine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents can vary based on cost, availability, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methanesulfinyl)-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the methanesulfinyl group to a methanesulfonyl group.

Reduction: The methanesulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: 2-(Methanesulfonyl)-10H-phenothiazine.

Reduction: 2-(Methylthio)-10H-phenothiazine.

Substitution: Various substituted phenothiazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Overview

The compound belongs to the phenothiazine class, which is well-known for its medicinal properties, particularly in treating psychiatric disorders and as antimicrobial agents. The introduction of a methylsulfonyl group enhances its biological activity and stability, making it a subject of interest in medicinal chemistry, biology, and industrial applications.

Medicinal Chemistry

- Antipsychotic Properties : Phenothiazines are traditionally used as antipsychotic medications. 2-(Methanesulfinyl)-10H-phenothiazine is being explored for its potential to treat schizophrenia and other psychiatric disorders by modulating neurotransmitter activity.

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, indicating potential for developing new antibiotics. Its efficacy against bacterial strains positions it as a candidate for infection treatment.

Anticancer Potential

Several studies have reported the anticancer effects of this compound. It induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.

Industrial Applications

The compound is utilized in the development of dyes and pigments due to its unique chemical structure and properties. Its ability to interact with various substrates makes it valuable in materials science.

Neuroprotection

In vitro studies have shown that this compound protects neuronal cells from oxidative damage at low concentrations. This property suggests its potential use in therapeutic strategies for neurodegenerative diseases .

Antimicrobial Efficacy

Research highlighted the compound's effectiveness against specific bacterial strains. For example, studies demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent.

Summary Table of Biological Activities

| Biological Activity | Effect/Observation |

|---|---|

| Antipsychotic | Modulates neurotransmitter activity |

| Neuroprotection | Protects neuronal cells from oxidative stress |

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Interaction | Modulates cytochrome P450 activity |

| Cell Signaling | Alters NF-kB pathway |

Mecanismo De Acción

The mechanism of action of 2-(Methanesulfinyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, modulating neurotransmitter levels and alleviating symptoms of psychosis. The methanesulfinyl group may also influence the compound’s binding affinity and selectivity for these receptors.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylthio)-10H-phenothiazine

- 2-(Methanesulfonyl)-10H-phenothiazine

- Chlorpromazine

- Promethazine

Uniqueness

2-(Methanesulfinyl)-10H-phenothiazine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group can undergo specific chemical transformations that are not possible with other substituents, making it a valuable compound for research and development.

Actividad Biológica

2-(Methanesulfinyl)-10H-phenothiazine, also known as methanesulfonyl phenothiazine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their antipsychotic, anti-inflammatory, and anticancer properties. The introduction of various substituents on the phenothiazine core can enhance its pharmacological profile. The methanesulfinyl group in this compound is particularly noteworthy for its potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. A study demonstrated that derivatives of phenothiazines, including this compound, showed significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (SW-948) cell lines. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle, particularly at the G2/M phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| SW-948 | 12.4 | Cell cycle arrest (G2/M phase) |

| A549 | 20.1 | Late apoptosis and necrosis |

Antimicrobial Effects

The compound also exhibits antimicrobial properties , showing effectiveness against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to altered metabolic pathways and enhanced therapeutic effects.

- Signaling Pathway Modulation : It has been shown to modulate the NF-kB signaling pathway, which is pivotal in inflammation and immune responses. This modulation can contribute to its anti-inflammatory effects .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, leading to cell death in malignant tissues .

Case Studies

Several studies have investigated the effects of this compound:

- A study published in MDPI highlighted its selective cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .

- Another investigation focused on its role in reversing multidrug resistance in leukemia cells, suggesting potential applications in overcoming treatment failures associated with conventional chemotherapeutics .

Propiedades

IUPAC Name |

2-methylsulfinyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS2/c1-17(15)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNJPQVNOFHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558494 | |

| Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27612-10-8 | |

| Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.